18-Fold Greater MMP-2 Potency and 8-Fold Greater MMP-9 Potency Compared to MMP-2/MMP-9 Inhibitor I (5a)
Within the same N-sulfonylamino acid chemical series disclosed in Tamura et al. (1998), MMP-2/MMP-9 Inhibitor II (BPHA) demonstrates substantially greater inhibitory potency against both MMP-2 and MMP-9 compared to its closest structural congener, MMP-2/MMP-9 Inhibitor I (compound 5a, CAS 193807-58-8) [1]. The differentiation arises from structural modification of the sulfonamide moiety—BPHA incorporates a biphenylsulfonyl group that enhances target engagement, whereas Inhibitor I bears a simpler phenylsulfonyl substitution [1]. This potency gap has direct implications for the working concentration required in cell-based and in vivo assays, where Inhibitor I may necessitate concentrations that risk off-target effects before achieving comparable gelatinase blockade.
| Evidence Dimension | IC50 for MMP-2 (gelatinase A) inhibition |
|---|---|
| Target Compound Data | IC50 = 17 nM (MMP-2); IC50 = 30 nM (MMP-9) |
| Comparator Or Baseline | MMP-2/MMP-9 Inhibitor I (5a, CAS 193807-58-8): IC50 = 310 nM (MMP-2); IC50 = 240 nM (MMP-9) |
| Quantified Difference | 18.2-fold more potent against MMP-2; 8.0-fold more potent against MMP-9 |
| Conditions | In vitro enzymatic inhibition assay using recombinant human MMP-2 and MMP-9 catalytic domains; reported in Tamura et al., J Med Chem 1998 [1] and corroborated by vendor technical datasheets (Sigma-Aldrich Cat# 444249, Cayman Chemical Cat# 24314) |
Why This Matters
Researchers requiring potent gelatinase blockade at low nanomolar concentrations should select Inhibitor II over Inhibitor I to minimize solvent (DMSO) load and reduce the risk of off-target effects associated with higher micromolar-range inhibitor concentrations.
- [1] Tamura Y, Watanabe F, Nakatani T, Yasui K, Fuji M, Komurasaki T, Tsuzuki H, Maekawa R, Yoshioka T, Kawada K, Sugita K, Ohtani M. Highly selective and orally active inhibitors of type IV collagenase (MMP-9 and MMP-2): N-sulfonylamino acid derivatives. J Med Chem. 1998 Feb 12;41(4):640-9. doi: 10.1021/jm9707582. PMID: 9484512. View Source
